molecular formula C9H7NO3 B046111 2-Methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 13452-14-7

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Número de catálogo: B046111
Número CAS: 13452-14-7
Peso molecular: 177.16 g/mol
Clave InChI: GFYDDTFAVDJJAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an orexin 1 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating appetite and energy balance. In the case of HIV-1 protease inhibitors, it interferes with the protease enzyme, preventing the maturation of viral particles .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-Methyl-1,3-benzoxazole-6-carboxylic acid (MBC) is an organic compound recognized for its significant biological activities, particularly as an orexin 1 receptor antagonist. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇NO₃
  • Molecular Weight : 177.16 g/mol
  • Structure : The compound features a benzoxazole ring fused with a carboxylic acid group at the 6-position, contributing to its acidic properties and biological activity.

MBC primarily acts as an antagonist of the orexin 1 receptor, which is implicated in appetite regulation and energy expenditure. By inhibiting this receptor, MBC has potential therapeutic applications in treating obesity and related metabolic disorders. The following table summarizes its interactions with various biological targets:

Target Type of Interaction Biological Implication
Orexin 1 ReceptorAntagonismAppetite regulation and energy balance
Human Carbonic AnhydrasesInhibitionPotential treatment for glaucoma and edema
DNA TopoisomerasesInhibitionAnticancer activity

Orexin 1 Receptor Antagonism

Research indicates that MBC effectively binds to and inhibits the orexin 1 receptor, which plays a crucial role in regulating feeding behavior. Studies employing radiolabeled ligand binding assays have demonstrated its binding affinity and efficacy in modulating appetite.

Anticancer Activity

MBC has shown promising results in anticancer studies. For instance, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation:

Compound IC50 (μM) - MCF-7 Cells IC50 (μM) - A549 Cells
This compound25.72 ± 3.95Not specified
UK-1 (reference compound)31 ± 517 ± 2

These findings suggest that MBC may induce apoptosis in cancer cells, potentially through mechanisms involving DNA interaction and metal ion binding .

Study on Orexin Receptor Antagonism

In a study focused on the pharmacological profile of MBC, researchers found that it significantly reduced food intake in animal models by antagonizing the orexin 1 receptor. This effect was quantified through behavioral assays measuring food consumption over set time periods.

Anticancer Efficacy Assessment

Another study evaluated MBC's anticancer properties using flow cytometry to assess apoptosis in treated cell lines. Results indicated that MBC could accelerate apoptosis in a dose-dependent manner, showcasing its potential as a therapeutic agent against certain cancers .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-Methyl-1,3-benzoxazole-6-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via cyclization reactions starting from substituted anthranilic acid derivatives. For example, coupling 6-carboxy-substituted benzoxazole precursors with methylating agents under controlled conditions can yield the target molecule. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃ or PPA) to form the benzoxazole ring .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>97%, as noted in commercial catalogs) .
  • Yield Optimization : Adjusting stoichiometric ratios of reagents and maintaining anhydrous conditions minimizes side products. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Advanced: How do structural modifications at the 2-methyl position influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The 2-methyl group sterically hinders electrophilic substitution at the benzoxazole core, directing functionalization to the 6-carboxylic acid moiety. This property is exploited in drug design:

  • Derivatization : The carboxylic acid group can be esterified or amidated to enhance bioavailability, as seen in analogs like tafamidis (a transthyretin stabilizer) .
  • Mechanistic Studies : Computational docking (e.g., AutoDock Vina) and NMR titration experiments reveal that methyl substitution stabilizes hydrophobic interactions in protein binding pockets .
  • Contradictions : Some studies report reduced solubility with bulkier substituents, necessitating co-solvent systems (e.g., DMSO/PBS) for in vitro assays .

Q. Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the benzoxazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl group (δ 2.5–2.7 ppm) .
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the exact mass (193.0375 g/mol for C₉H₇NO₃) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for benzoxazole derivatives?

Methodological Answer:
Data contradictions often arise from polymorphic forms or assay variability. Strategies include:

  • Polymorph Screening : X-ray diffraction (XRD) identifies crystalline forms, as demonstrated in patents for related benzoxazole-carboxylic acid polymorphs .
  • Assay Standardization : Use internal controls (e.g., PI-9i in cytotoxicity assays) and replicate experiments across cell lines (e.g., prostate carcinoma vs. colorectal cancer models) .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., 2-(3,5-dichlorophenyl) derivatives) to isolate substituent-specific effects .

Q. Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:

  • Drug Precursor : Serves as a scaffold for transthyretin stabilizers (e.g., tafamidis derivatives) .
  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in metalloenzyme active sites, explored in kinase and protease inhibition studies .
  • Cytotoxicity Probes : Used at 400 µM concentrations in combination with IFNγ to study tumor cell apoptosis mechanisms .

Q. Advanced: What computational methods are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER force fields model binding stability with proteins like transthyretin .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites for derivatization .
  • Machine Learning : QSAR models trained on benzoxazole libraries predict ADMET properties, reducing experimental attrition .

Q. Basic: How should researchers handle solubility challenges during in vitro experiments?

Methodological Answer:

  • Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v final concentration) followed by dilution in PBS or cell culture media .
  • pH Adjustment : Neutralize the carboxylic acid group with NaOH to form water-soluble sodium salts .
  • Surfactants : Polysorbate-80 (0.01% w/v) enhances solubility in aqueous buffers without cytotoxicity .

Q. Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, catalyst loading) identifies critical process parameters .
  • Quality Control : Rigorous NMR and LC-MS profiling of each batch ensures consistency, with impurity thresholds ≤0.5% .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Q. Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Replace the 2-methyl group with halogens or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., HDAC or COX-2) .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., transthyretin) to map binding interactions .

Propiedades

IUPAC Name

2-methyl-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDDTFAVDJJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594220
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-14-7
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (500 mg, 3.7 mmol) and trimethyl orthoacetate (1.0 mL, 7.9 mmol) is heated in an oil bath to 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 2-methyl-1,3-benzoxazole-6-carboxylic acid as an off-white solid (266 mg, 46%): 1H NMR (DMSO-d6) δ 13.1, 8.2, 8.0, 7.7, 2.7.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-3-hydroxybenzoic acid (4.9 g) was added to acetic acid (250 ml) and stirred for 3 days at 130° C. The solution was concentrated under reduced pressure, and precipitates were collected by filtration. The precipitates were dissolved in methanol and chloroform. The solution was concentrated under reduced pressure, and precipitates were collected by filtration, washed with methanol and dried under reduced pressure to give the title compound (3.5 g, Y.:62%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
62%

Synthesis routes and methods III

Procedure details

A solution of compound 138 (920 mg, 4.815 mmol) in THF:MeOH (30 mL of a 1:1 solution) was treated with a solution of potassium hydroxide (0.698 g, 17.86 mmol) in H2O (15 mL). The reaction mixture was stirred for 65 min at room temperature then quenched with 1N HCl (18 mL, 18.6 mmol) (final pH of 2.5), THF was removed under reduced pressure and the remaining aqueous solution was cooled to −78° C. and lyophilized to give compound 139 (940 mg, quantitative).
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.698 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-benzoxazole-6-carboxylic acid methyl ester (301 mg, 1.57 mmol) in ethanol (10 mL) was added an aqueous solution of 2N sodium hydroxide (10 mL), and the mixture was stirred for 2 hours at room temperature. 2N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, then, evaporated in vacuo, and the title compound (270 mg, 1.52 mmol, 97%) was obtained. This was used in the next reaction without purification.
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.